molecular formula C21H22N2O7S B580213 O-Demethyl apremilast CAS No. 1384441-38-6

O-Demethyl apremilast

Cat. No. B580213
M. Wt: 446.474
InChI Key: PEUJABWEZWJNBO-MRXNPFEDSA-N
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Description

O-Demethyl apremilast is an active metabolite of the phosphodiesterase 4 (PDE4) inhibitor apremilast . It inhibits the activity of PDE4 isolated from U937 cells and LPS-induced TNF-alpha production in isolated human peripheral blood mononuclear cells (PBMCs) .


Synthesis Analysis

The synthesis of apremilast involves a new protocol for the asymmetric synthesis using tert-butanesulfinamide as a chiral auxiliary . This synthetic route consists of four steps starting from the commercially available 3-hydroxy-4-methoxybenzaldehyde, and apremilast was obtained in an overall 56% yield and with 95.5% ee . Another process for preparing apremilast involves reacting compounds of formula I and formula II or a salt thereof where neither acetic nor formic acid are present .


Molecular Structure Analysis

The molecular structure of O-Demethyl apremilast is described as ((S)-N-(2-(1-(3-ethoxy-4-hydroxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide) .


Chemical Reactions Analysis

O-Demethyl apremilast is a chemical compound with the molecular formula C21H22N2O7S . It is an active metabolite of apremilast .

Scientific Research Applications

Field

The specific scientific field is Dermatology .

Summary of the Application

Apremilast has been used in the treatment of moderate-to-severe psoriasis . Psoriasis is a chronic immune-mediated disease that primarily affects the skin .

Methods of Application

In a single-center retrospective study, adult patients with moderate-to-severe psoriasis underwent apremilast treatment over at least 12 and 52 weeks . Baseline characteristics, weight, lipid profile, and fasting glucose levels were collected at baseline and at 12, 24, and 52 weeks .

Results or Outcomes

The study observed a significant reduction in average weight and body mass index (BMI) in patients treated with apremilast. There was also a significant reduction in triglycerides levels at 24 and 52 weeks, and a significant increase in high-density lipoprotein (HDL) levels at 52 weeks .

Application in Rheumatology

Field

The specific scientific field is Rheumatology .

Summary of the Application

Apremilast has been used in the treatment of Psoriatic Arthritis (PsA), a chronic immune-mediated disease manifesting as joint inflammation with functional impairment associated with psoriasis .

Methods of Application

A case report described the use of apremilast in association with methotrexate in a patient with PsA manifesting as arthritis, dactylitis, mild psoriasis, and a significantly reduced health-related quality of life (HRQoL) .

Results or Outcomes

Treatment with apremilast led to a quick improvement of joint and skin involvement with a stable amelioration of HRQoL. Furthermore, a persistent favorable shift of serum lipid profile was observed .

Application in Metabolic Research

Field

The specific scientific field is Metabolic Research .

Summary of the Application

Apremilast has shown promise to have a potential beneficial metabolic effect . This is particularly relevant for patients with psoriasis and psoriatic arthritis, who exhibit a significantly elevated risk of cardiovascular and metabolic comorbidities .

Methods of Application

A single-centre retrospective study was conducted on adult patients with moderate-to-severe psoriasis who underwent apremilast treatment over at least 12 and 52 weeks . Baseline characteristics, weight, lipid profile, and fasting glucose levels were collected at baseline and at 12, 24, and 52 weeks .

Results or Outcomes

The study observed a significant reduction in average weight and body mass index (BMI) in patients treated with apremilast. There was also a significant reduction in triglycerides levels at 24 and 52 weeks, and a significant increase in high-density lipoprotein (HDL) levels at 52 weeks .

Application in Immunology

Field

The specific scientific field is Immunology .

Summary of the Application

Apremilast is a targeted synthetic disease-modifying anti-rheumatic drug (tsDMARD) directed against phosphodiesterase 4 (PDE4) with demonstrated efficacy and safety in PsA and psoriasis .

Methods of Application

A case report described the use of apremilast in association with methotrexate in a patient with PsA manifesting as arthritis, dactylitis, mild psoriasis, and a significantly reduced health-related quality of life (HRQoL) .

Results or Outcomes

Treatment with apremilast led to a quick improvement of joint and skin involvement with a stable amelioration of HRQoL. Furthermore, a persistent favorable shift of serum lipid profile was observed .

Application in Metabolic Research

Field

The specific scientific field is Metabolic Research .

Summary of the Application

Apremilast has shown promise to have a potential beneficial metabolic effect . This is particularly relevant for patients with psoriasis and psoriatic arthritis, who exhibit a significantly elevated risk of cardiovascular and metabolic comorbidities .

Methods of Application

A single-centre retrospective study was conducted on adult patients with moderate-to-severe psoriasis who underwent apremilast treatment over at least 12 and 52 weeks . Baseline characteristics, weight, lipid profile, and fasting glucose levels were collected at baseline and at 12, 24, and 52 weeks .

Results or Outcomes

The study observed a significant reduction in average weight and body mass index (BMI) in patients treated with apremilast. There was also a significant reduction in triglycerides levels at 24 and 52 weeks, and a significant increase in high-density lipoprotein (HDL) levels at 52 weeks .

Application in Immunology

Field

The specific scientific field is Immunology .

Summary of the Application

Apremilast is a targeted synthetic disease-modifying anti-rheumatic drug (tsDMARD) directed against phosphodiesterase 4 (PDE4) with demonstrated efficacy and safety in PsA and psoriasis .

Methods of Application

A case report described the use of apremilast in association with methotrexate in a patient with PsA manifesting as arthritis, dactylitis, mild psoriasis, and a significantly reduced health-related quality of life (HRQoL) .

Results or Outcomes

Treatment with apremilast led to a quick improvement of joint and skin involvement with a stable amelioration of HRQoL. Furthermore, a persistent favorable shift of serum lipid profile was observed .

Safety And Hazards

Apremilast, the parent drug of O-Demethyl apremilast, has been reported to pose a health hazard only if significant absorption occurs, such as inhalation after a major spill . It is advised to avoid inhalation, skin contact, eye contact, and accidental ingestion . The most common adverse events with apremilast treatment were diarrhea, headache, nausea, and nasopharyngitis .

properties

IUPAC Name

N-[2-[(1S)-1-(3-ethoxy-4-hydroxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O7S/c1-4-30-18-10-13(8-9-17(18)25)16(11-31(3,28)29)23-20(26)14-6-5-7-15(22-12(2)24)19(14)21(23)27/h5-10,16,25H,4,11H2,1-3H3,(H,22,24)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUJABWEZWJNBO-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Demethyl apremilast

CAS RN

1384441-38-6
Record name O-Demethyl apremilast
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1384441386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-DEMETHYL APREMILAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SUF2IX83T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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